molecular formula C10H14N4 B096136 1,4-Benzenediethanimidamide CAS No. 15411-53-7

1,4-Benzenediethanimidamide

Cat. No.: B096136
CAS No.: 15411-53-7
M. Wt: 190.25 g/mol
InChI Key: MZSIZKOQJFUIDQ-UHFFFAOYSA-N
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Description

1,4-Benzenediethanimidamide, also known by its IUPAC name 2-[4-(2-amino-2-iminoethyl)phenyl]ethanimidamide, is a chemical compound with the molecular formula C10H14N4 It is characterized by the presence of two ethanimidamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediethanimidamide typically involves the reaction of 1,4-diaminobenzene with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 1,4-diaminobenzene reacts with ethyl chloroformate in the presence of a base to form an intermediate.

    Step 2: The intermediate is then treated with ammonia to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanimidamide groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Imides or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzenediethanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenediethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine: Similar structure but lacks the ethanimidamide groups.

    Benzimidazole: Contains a benzene ring fused with an imidazole ring, differing in structure and properties.

    1,4-Benzenediacetic acid: Similar benzene core but with acetic acid groups instead of ethanimidamide groups.

Uniqueness

1,4-Benzenediethanimidamide is unique due to the presence of two ethanimidamide groups, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2-amino-2-iminoethyl)phenyl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H3,11,12)(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSIZKOQJFUIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395036
Record name 1,4-Benzenediethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-53-7
Record name 1,4-Benzenediethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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